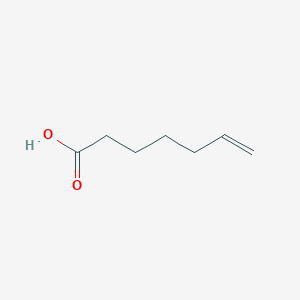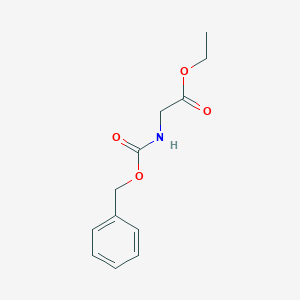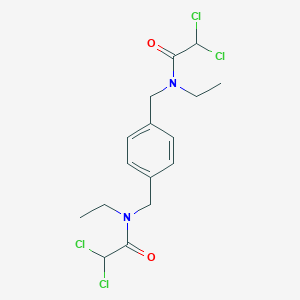
1,2-Benzenedicarboperoxoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarboperoxoic acid, also known as peroxybenzoic acid (PBA), is a powerful oxidizing agent used in various chemical reactions. PBA is a white crystalline solid that is soluble in organic solvents and is highly explosive in nature. It is widely used in organic synthesis, pharmaceuticals, and as a bleaching agent in the paper and textile industries.
Wirkmechanismus
PBA acts as an electrophilic oxidizing agent that can transfer an oxygen atom to a substrate. The reaction mechanism involves the formation of a peroxycarboxylic acid intermediate, which then reacts with the substrate to form the oxidized product. The reaction mechanism is highly dependent on the nature of the substrate and the reaction conditions.
Biochemische Und Physiologische Effekte
PBA has been shown to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. PBA has been used as a reagent in the synthesis of various drugs, including antimalarial drugs and anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PBA as an oxidizing agent in laboratory experiments include its high reactivity, selectivity, and ease of use. PBA is also readily available and relatively inexpensive. However, PBA is highly explosive and requires careful handling and storage. It is also highly reactive and can cause skin and eye irritation.
Zukünftige Richtungen
Future research on PBA could focus on developing new methods for synthesizing PBA that are safer and more efficient. In addition, research could focus on developing new applications for PBA, such as in the synthesis of new drugs or in the development of new materials. Research could also focus on the mechanism of action of PBA and its effects on biological systems, such as its antimicrobial and antifungal properties.
Synthesemethoden
There are several methods for synthesizing PBA, but the most common method is the reaction of hydrogen peroxide with benzoic acid in the presence of a catalyst. The reaction takes place in two steps. In the first step, benzoic acid is converted into benzoic peroxide by reacting it with hydrogen peroxide in the presence of sulfuric acid. The second step involves the oxidation of benzoic peroxide to PBA by reacting it with hydrogen peroxide in the presence of acetic acid.
Wissenschaftliche Forschungsanwendungen
PBA is widely used in organic synthesis as an oxidizing agent. It is used to oxidize alcohols to aldehydes or ketones, and to oxidize sulfides to sulfoxides or sulfones. PBA is also used in the synthesis of epoxides, lactones, and quinones. In addition, PBA is used in the pharmaceutical industry as a reagent in the synthesis of various drugs. PBA is also used as a bleaching agent in the paper and textile industries.
Eigenschaften
CAS-Nummer |
1203-40-3 |
|---|---|
Produktname |
1,2-Benzenedicarboperoxoic acid |
Molekularformel |
C8H6O6 |
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
benzene-1,2-dicarboperoxoic acid |
InChI |
InChI=1S/C8H6O6/c9-7(13-11)5-3-1-2-4-6(5)8(10)14-12/h1-4,11-12H |
InChI-Schlüssel |
DRZOELSSQWENBA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OO)C(=O)OO |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OO)C(=O)OO |
Andere CAS-Nummern |
1203-40-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)











